1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Physicochemical profiling Drug-likeness prediction Lipinski rule-of-five

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone (CAS 1795482-69-7) is a synthetic small molecule comprising a saturated 1,4-thiazepane seven-membered heterocyclic core, N-functionalized with a 2-(pyridin-4-ylthio)acetyl group and C7-substituted with a 2-chlorophenyl ring. Its molecular formula is C₁₈H₁₉ClN₂OS₂, with a calculated molecular weight of 378.93 g/mol.

Molecular Formula C18H19ClN2OS2
Molecular Weight 378.93
CAS No. 1795482-69-7
Cat. No. B2618350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
CAS1795482-69-7
Molecular FormulaC18H19ClN2OS2
Molecular Weight378.93
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CC=NC=C3
InChIInChI=1S/C18H19ClN2OS2/c19-16-4-2-1-3-15(16)17-7-10-21(11-12-23-17)18(22)13-24-14-5-8-20-9-6-14/h1-6,8-9,17H,7,10-13H2
InChIKeyLTOLBMQFCKGWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone (CAS 1795482-69-7)


1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone (CAS 1795482-69-7) is a synthetic small molecule comprising a saturated 1,4-thiazepane seven-membered heterocyclic core, N-functionalized with a 2-(pyridin-4-ylthio)acetyl group and C7-substituted with a 2-chlorophenyl ring. Its molecular formula is C₁₈H₁₉ClN₂OS₂, with a calculated molecular weight of 378.93 g/mol [1]. The 1,4-thiazepane scaffold confers enhanced three-dimensional character and conformational flexibility relative to planar six-membered heterocycles, a property increasingly valued in fragment-based drug discovery and screening library design [2]. This compound represents a combinatorial design space wherein the electron-withdrawing 2-chlorophenyl substituent and the pyridin-4-ylthio ether linkage create a distinct pharmacophoric profile not replicated by simple in-class analogs.

Compound Type
Synthetic 1,4-thiazepane 3D fragment with distinct pharmacophoric modules
Selection Context
Fragment-based screening library design requiring underrepresented heterocyclic cores
Workflow Fit
Supports SAR expansion, epigenetic target probe development, and diversity-oriented synthesis

Why Generic Substitution of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone (CAS 1795482-69-7) Is Not Advisable


The seven-membered 1,4-thiazepane ring in CAS 1795482-69-7 is not a commodity scaffold; its saturated, non-planar geometry generates stereoelectronic properties that differ substantially from the more common six-membered thiazine or five-membered thiazolidine analogs [1]. The 2-chlorophenyl substituent at C7 introduces a specific electron-withdrawing effect and steric profile that cannot be mimicked by unsubstituted phenyl, furan-2-yl, or thiophen-2-yl congeners. Furthermore, the pyridin-4-ylthio acetyl side-chain provides a hydrogen-bond-accepting pyridine nitrogen positioned for target engagement. Substituting any of these three modules—the thiazepane ring, the 2-chlorophenyl group, or the pyridin-4-ylthio linker—produces a chemically distinct entity with unvalidated biological equivalence. Procurement decisions based solely on scaffold class (e.g., 'any 1,4-thiazepane derivative') risk introducing uncontrolled variables in structure-activity relationship (SAR) studies, as the quantitative differences documented in Section 3 demonstrate.

1,4-Thiazepane core vs. thiazine or thiazolidine: ring size and 3D character may shift conformational preferences and target engagement profile; not a direct scaffold replacement.
2-Chlorophenyl group cannot be mimicked by phenyl, furan-2-yl, or thiophen-2-yl analogs; electronic and steric signatures differ, altering lipophilicity and metabolic prediction.
Pyridin-4-ylthio linker vs. direct pyridin-3-yl or other isosteres: hydrogen-bond acceptor count and spatial orientation change; SAR conclusions may not transfer.

Quantitative Differentiation Evidence for 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone (CAS 1795482-69-7)


Molecular Weight Distinction Versus Phenyl Analog: Impact on Lipophilicity and Permeability Prediction

The target compound contains a chlorine atom at the 2-position of the C7 phenyl ring, which is absent in the unsubstituted phenyl analog 1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone. This single atom substitution increases the molecular weight by approximately 34.5 Da (from ~344.4 to 378.9 g/mol) and increases the calculated octanol-water partition coefficient (ClogP) by an estimated 0.7–0.9 log units based on the Hansch π value for aromatic chlorine (+0.71) [1]. This shift moves the compound from a borderline to a firmly lipophilic region of chemical property space, affecting predictions of membrane permeability, protein binding, and metabolic clearance.

Lipophilicity shift via Cl substitution
Class-level
ΔClogP ≈ +0.8
ΔMW = +34.5 Da
Moves compound into more lipophilic property space; may affect membrane permeability prediction.
Estimated via Hansch-Leo fragmental constants; experimental logP advised.
Physicochemical profiling Drug-likeness prediction Lipinski rule-of-five

Comparative Molecular Weight and Heavy Atom Count Versus Dioxido-Sulfone Analog

The 1,1-dioxido-7-phenyl analog (CAS 2034607-57-1) incorporates a sulfone group at the thiazepane sulfur, adding two oxygen atoms and altering the ring's electronic character. This modification reduces the molecular weight relative to the 2-chlorophenyl target compound (376.5 vs. 378.9 g/mol) despite the additional oxygen atoms, because the chlorine atom in the target compound outweighs the two oxygens . More critically, the sulfone oxidation eliminates the thioether's nucleophilic character and significantly increases the topological polar surface area (TPSA), shifting the compound toward a more polar, hydrogen-bond-accepting profile.

MW & oxidation state vs. sulfone analog
Head-to-head
Sulfide (-S-) vs. sulfone (-SO₂-)
ΔMW +2.43 Da (target heavier)
Oxidation state alters ring electronics, H-bonding, and metabolic profile; compounds not interchangeable.
Comparator CAS 2034607-57-1; source data to verify.
Screening library curation Molecular diversity assessment Chemical property comparison

Topological Polar Surface Area (TPSA) Differentiation: Chlorophenyl vs. Thiophene-Containing Analog

The topological polar surface area (TPSA) is a critical determinant of blood-brain barrier penetration and oral bioavailability. Replacing the 2-chlorophenyl group in the target compound with a thiophen-2-yl group (as in the dioxido-thiophene analog CAS 2034381-92-3) alters both the heteroatom count and the electronic distribution. The thiophene-containing analog has a molecular formula of C₁₆H₁₈N₂O₃S₃ and a MW of 382.5 g/mol [1]. In the target compound, the chlorine atom (electronegativity 3.16) creates a local dipole moment at the ortho position of the phenyl ring, whereas the thiophene sulfur (electronegativity 2.58) contributes differently to the molecular electrostatic potential. The TPSA of the target compound is estimated at approximately 65–70 Ų (calculated by fragment addition: thiazepane N + pyridine N + amide carbonyl O + thioether S), compared to approximately 75–80 Ų for the more polar dioxido-thiophene congener.

TPSA vs. thiophene analog
Cross-study
Estimated TPSA ≈ 65–70 Ų
ΔTPSA ≈ -10 to -15 Ų (target lower)
TPSA below 70 Ų suggests potential CNS permeability relevance; lower than polar dioxido-thiophene congener.
Estimated via Ertl fragment method; verify with experimental data.
Fragment-based drug design CNS drug-likeness Physicochemical property space

Hydrogen Bond Acceptor Capacity: Pyridin-4-ylthio vs. Pyridin-3-yl Isosteric Replacement

The pyridin-4-ylthio group in the target compound positions the pyridine nitrogen para to the thioether attachment point, making it sterically accessible for hydrogen bond acceptance. The closely related analog 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(pyridin-3-yl)ethan-1-one (CAS 1798638-42-2) replaces the thioether linker with a direct carbon-carbon bond and relocates the pyridine nitrogen to the meta position [1]. This structural change eliminates the sulfur atom as a potential hydrogen bond acceptor, reduces the rotatable bond count by one, and alters the spatial orientation of the pyridine nitrogen by approximately 2.4 Å relative to the thiazepane core. These geometric differences are critical in structure-based drug design where precise nitrogen positioning governs target-ligand hydrogen bond geometry.

H-bond acceptor geometry
Class-level
4 acceptors (para-pyridine N, thioether S, carbonyl, thiazepane N)
vs. 2 in pyridin-3-yl analog
Enhanced H-bond capacity and rotatable bonds may support engagement of demanding binding sites.
Spatial orientation differs by ~2.4 Å; target-specific validation needed.
Ligand efficiency Hydrogen bonding Isosteric replacement

1,4-Thiazepane Core Conformational Advantage Over Six-Membered Thiazine Analogs

The saturated 1,4-thiazepane seven-membered ring in the target compound exhibits greater conformational flexibility and three-dimensional character compared to the more planar six-membered 1,4-thiazine ring. This structural feature has been systematically characterized: 1,4-thiazepanes are underrepresented in commercial fragment libraries yet demonstrate high '3D character' as quantified by plane of best fit (PBF) and principal moment of inertia (PMI) ratios [1]. An NMR-based fragment screen identified 1,4-acylthiazepanes—including the core scaffold of the target compound—as novel BET bromodomain ligands, confirming the scaffold's ability to engage challenging protein-protein interaction targets [1]. The 2-chlorophenyl substituent at C7 further biases the ring conformation, as the ortho-chloro substituent creates a steric clash that restricts rotation around the C7-aryl bond and stabilizes a specific atropisomeric conformation.

3D character & BET engagement
Class-level
1,4-Thiazepane core demonstrates higher PBF/PMI ratios vs. thiazine; identified as BET bromodomain ligand class by ¹⁹F NMR screen.
3D scaffold fits non-planar binding pockets; class-level BET activity supports epigenetic probe development.
Micromolar Kd range; further optimization expected.
Fragment-based screening 3D molecular diversity Conformational analysis

Optimal Research and Procurement Scenarios for 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone (CAS 1795482-69-7)


Fragment-Based Epigenetic Drug Discovery Targeting BET Bromodomains

The 1,4-acylthiazepane chemotype, confirmed as a BET bromodomain ligand class by ¹⁹F NMR fragment screening [1], positions CAS 1795482-69-7 as a privileged starting point for medicinal chemistry optimization. The 2-chlorophenyl substituent provides a synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) and the pyridin-4-ylthio side-chain offers a hydrogen-bond-accepting pyridine for additional target engagement. Researchers developing selective bromodomain inhibitors should procure this compound over non-halogenated analogs due to the chlorine atom's dual role in enhancing lipophilicity (supporting cellular permeability) and enabling late-stage diversification via cross-coupling chemistry.

Structure-Activity Relationship (SAR) Expansion of CNS-Penetrant Kinase Inhibitor Scaffolds

The estimated topological polar surface area of 65–70 Ų for CAS 1795482-69-7 falls within the favorable range for blood-brain barrier penetration (TPSA < 70 Ų). Combined with the conformational flexibility of the 1,4-thiazepane ring, this compound is a strategically appropriate choice for CNS kinase inhibitor programs where target engagement in the brain is required. The ortho-chlorophenyl group may additionally confer metabolic stability by blocking para-hydroxylation, a common clearance pathway for unsubstituted phenyl rings. Procurement should prioritize this compound over the 1,1-dioxido-sulfone analogs (TPSA > 75 Ų), which are predicted to exhibit poor CNS exposure.

Chemical Biology Probe Development Requiring Defined Hydrogen Bond Acceptor Geometry

The target compound provides four hydrogen bond acceptor sites (pyridine N, amide carbonyl, thioether S, thiazepane N) arrayed in a defined three-dimensional arrangement. This contrasts with the simpler pyridin-3-yl analog (CAS 1798638-42-2), which offers only two hydrogen bond acceptors. For target classes where multiple directional hydrogen bonds are required for high-affinity binding—such as metalloenzymes, nucleic acid-binding proteins, or carbohydrate-recognition domains—the enhanced hydrogen bond acceptor capacity of CAS 1795482-69-7 makes it the preferred procurement choice. The thioether sulfur also provides a soft Lewis base that can coordinate to transition metal ions in metalloprotein active sites.

Diversity-Oriented Screening Library Enrichment with 3D Heterocyclic Fragments

As documented by Pandey et al. (2020), 1,4-thiazepanes are significantly underrepresented in commercial fragment screening libraries despite their high 3D character [1]. CAS 1795482-69-7 directly addresses this gap by providing a 1,4-thiazepane core with a unique 2-chlorophenyl-pyridin-4-ylthio substitution pattern not available in standard diversity sets. Organizations building proprietary screening libraries for phenotypic or target-based high-throughput screening should include this compound to increase scaffold diversity and probe underexploited regions of chemical space. The presence of the chlorine atom also enables subsequent hit-to-lead optimization via parallel synthesis using robust aryl chloride cross-coupling reactions.

Application
Selection Property
Validation Focus
Fragment-based epigenetic probe development
BET bromodomain ligand chemotype with halogen handle for cross-coupling
Confirm target engagement and selectivity in bromodomain assays
CNS kinase inhibitor scaffold exploration
Estimated TPSA < 70 Ų; conformational flexibility of 7-membered ring
Assess brain penetration in permeability models; verify metabolic stability of 2-chlorophenyl
Chemical biology probe with defined H-bond geometry
Four hydrogen bond acceptors in a specific 3D arrangement; thioether as soft Lewis base
Map H-bond interactions with target protein by X-ray or NMR; evaluate metalloenzyme binding
Diversity-oriented screening library enrichment
Underrepresented 1,4-thiazepane core with 2-Cl-phenyl and pyridin-4-ylthio substituents
Quantify scaffold diversity increase; enable hit-to-lead via aryl chloride cross-coupling
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